molecular formula C17H16Cl2N2O3 B2525982 N-(2,3-dichlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034621-17-3

N-(2,3-dichlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No. B2525982
CAS RN: 2034621-17-3
M. Wt: 367.23
InChI Key: VBBQKGRKLBGQOE-UHFFFAOYSA-N
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Description

The compound "N-(2,3-dichlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" is a derivative of nicotinic acid, which is a natural product widely found in plants and animals. Nicotinic acid, also known as niacin, is the precursor to nicotinamide, an essential component of NAD and NADP, two coenzymes involved in cellular metabolism. Derivatives of nicotinic acid, such as the one , are of interest due to their potential biological activities, including herbicidal properties as seen in similar compounds .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. For example, the crystal structure of related compounds can be characterized by single-crystal diffraction, which helps in understanding the intermolecular interactions and stability of the compound . The presence of substituents like the 2,3-dichlorophenyl and tetrahydro-2H-pyran-4-yl groups in the compound of interest would likely influence its molecular conformation and, consequently, its biological activity.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, N-1-Naphthyl-3-oxobutanamide, a nicotinamide derivative, can react with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to form various heterocyclic compounds . The compound , with its oxy and amide functional groups, may also participate in similar reactions, potentially leading to the formation of new heterocyclic structures or conjugates with other biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the presence of halogen substituents can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its herbicidal activity, as seen in some N-(arylmethoxy)-2-chloronicotinamides . The solubility, melting point, and stability of these compounds can be studied using various analytical techniques, and these properties are essential for their practical application as herbicides or other biological agents.

Scientific Research Applications

Fluorescent Analogues and Biological Activity

Nicotinamide derivatives, like the fluorescent analog nicotinamide 1,N(6)-ethenoadenine dinucleotide, have been synthesized for biochemical research, offering tools for studying enzyme-catalyzed reactions and intramolecular interactions disrupted by enzymatic hydrolysis. This demonstrates the utility of nicotinamide derivatives in probing biochemical pathways and enzymatic mechanisms (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity

Nicotinic acid derivatives, such as N-(arylmethoxy)-2-chloronicotinamides, have shown potential in the development of herbicides. These compounds exhibit significant herbicidal activity against various plants, indicating the versatility of nicotinamide derivatives in agricultural applications (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Nutritional and Clinical Applications

Nicotinamide, the amide form of vitamin B3, participates in cellular energy metabolism and has been identified as a robust cytoprotectant. It influences oxidative stress and modulates pathways related to cellular survival, showcasing its therapeutic potential across a range of disorders, including immune system dysfunction, diabetes, and aging-related diseases (Maiese, Zhao, Jinling Hou, & Shang, 2009).

Antimicrobial and Tuberculosis Treatment

Nicotinamidase, a key enzyme in the NAD+ salvage pathway, is targeted by pyrazinamide, a prodrug for tuberculosis treatment. This showcases the role of nicotinamide derivatives in developing antimicrobial strategies, highlighting the importance of understanding these compounds' biochemical pathways for therapeutic applications (Seiner, Hegde, & Blanchard, 2010).

Redox Chemistry and Biocatalysis

Synthetic nicotinamide cofactor analogues are being explored for their applications in redox chemistry and biocatalysis. These analogues, including 1,4-dihydronicotinamide derivatives, serve as models for NAD(P)H in enzymatic and nonenzymatic reactions, indicating the broad potential of nicotinamide derivatives in chemical synthesis and bioengineering (Paul, Arends, & Hollmann, 2014).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c18-13-2-1-3-14(16(13)19)21-17(22)11-4-5-15(20-10-11)24-12-6-8-23-9-7-12/h1-5,10,12H,6-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBQKGRKLBGQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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